4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde
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Overview
Description
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is a complex organic compound with the molecular formula C14H17N3O3 It is a derivative of pyrido[3,4-f][1,4]oxazepine, featuring a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the Boc-protected nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This can then interact with various enzymes, receptors, or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Similar core structure but different functional groups and biological activities.
Uniqueness
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 9-formyl-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-4-5-19-12-10(8-16)6-15-7-11(12)9-17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
AULWOOCXAUFYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C=O |
Origin of Product |
United States |
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